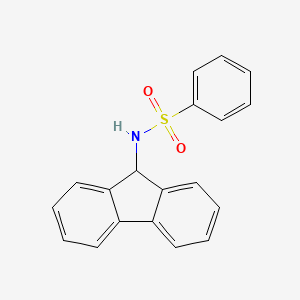

![molecular formula C11H11F3N2S B5768167 N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)

N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a thiourea derivative. Thiourea derivatives are known to be used as organocatalysts in organic chemistry . They have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Chemical Reactions Analysis

As a thiourea derivative, this compound could potentially act as an organocatalyst, promoting various organic transformations . The exact reactions it can participate in would depend on the specific conditions and reactants present.Applications De Recherche Scientifique

Organocatalysis

N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea has been identified as a potent organocatalyst. It plays a crucial role in activating substrates and stabilizing developing negative charges in transition states through hydrogen bonding . This property is particularly useful in promoting organic transformations, making it a valuable component in the development of new synthetic methodologies.

Photoactivation of Oxime Esters

This compound serves as a precatalyst in the photoactivation of oxime esters. It is part of an electron donor–acceptor (EDA) complex catalysis strategy, which generates iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation . This innovative approach allows for the synthesis of a wide range of nitrogen-containing compounds, showcasing the versatility of the compound in photochemical processes.

Development of H-bond Catalysts

The thiourea derivative is extensively used in the development of H-bond catalysts due to its 3,5-bis(trifluoromethyl)phenyl motif. This feature is ubiquitous in H-bond catalysts and is instrumental in facilitating various organic reactions . The compound’s ability to form stable hydrogen bonds makes it a privileged motif for catalyst development.

Synthesis of Nitrogen-Containing Compounds

Employing N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea as a precatalyst has enabled the synthesis of diverse nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This application is significant for the pharmaceutical industry, where such compounds are often key intermediates or end products.

Gibberellin-Like Activity

Research has explored the influence of various substituents on the biological activity of thiourea derivatives. Specifically, this compound has been designed and synthesized to evaluate its gibberellin-like activity, which is important in the study of plant growth regulators .

Iminyl Radical Generation

The compound’s role in generating iminyl radical intermediates is a notable application in radical chemistry. These intermediates are essential in various synthetic pathways, enabling the construction of complex molecular architectures .

Mécanisme D'action

Target of Action

N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea, a thiourea derivative, is primarily used as a catalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

This compound acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The generated thiouronyl anions serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .

Result of Action

The compound’s action results in the successful synthesis of a wide range of nitrogen-containing compounds . In a biological context, a similar compound exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature. For instance, the single-electron reduction process it facilitates requires blue LED irradiation

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2S/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYSGPAKCPQLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

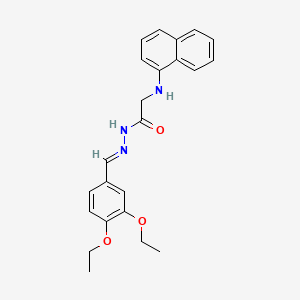

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)

![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)

![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)

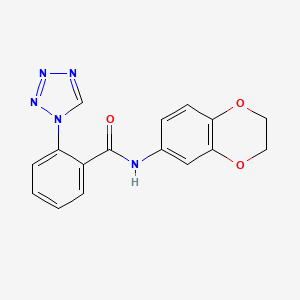

![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)

![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)